Antifungal MIC Comparison: DHA Demonstrates 10-Fold Lower MIC Than Sorbic Acid Against Aspergillus niger
In a controlled antimicrobial susceptibility study evaluating multiple weak acid preservatives against Aspergillus niger, dehydroacetic acid (DHA) exhibited a minimum inhibitory concentration (MIC) approximately 10-fold lower than that of sorbic acid when compared on a weight-for-weight basis [1]. A broader comparative investigation encompassing five food spoilage fungi (Eurotium herbariorum, Eurotium rubrum, Aspergillus niger, Aspergillus flavus, Penicillium roqueforti) at pH 5.0 and 6.0 under intermediate moisture conditions (aw 0.85 and 0.90) confirmed that DHA MICs were generally lower than sorbic acid MICs across all tested conditions, while caproic acid MICs were consistently higher [2]. The enhanced antifungal potency of DHA relative to the industry-standard preservative sorbic acid supports its preferential use in low-acid intermediate moisture food systems where sorbic acid efficacy is diminished.
| Evidence Dimension | Antifungal minimum inhibitory concentration (MIC) against Aspergillus niger |
|---|---|
| Target Compound Data | DHA MIC ~10-fold lower than sorbic acid MIC (exact MIC values reported in primary source; Morozumi et al. (1985) also observed inhibition at 0.05% w/w) |
| Comparator Or Baseline | Sorbic acid (industry-standard weak acid preservative) |
| Quantified Difference | ~10-fold lower MIC for DHA relative to sorbic acid against A. niger |
| Conditions | Czapek Dox agar, pH 5.6 (Kato & Shibasaki, 1975); glycerol-based agar model system, pH 5.0 and 6.0, aw 0.85 and 0.90, 12-week incubation (Huang et al., 2010) |
Why This Matters
For procurement decisions in food and cosmetic preservation, DHA's 10-fold potency advantage over sorbic acid against Aspergillus species translates into lower effective use concentrations (typically 0.02–0.2% w/w), reduced formulation cost per unit of antimicrobial protection, and compliance with regulatory ceilings on preservative loading.
- [1] Kato, H.; Shibasaki, I. Comparative Study on Antimicrobial Activity of Preservatives. J. Ferment. Technol. 1975, 53, 793–798. [As cited in Huang et al., Food Microbiol. 2010, 27, 33–36.] View Source
- [2] Huang, Y.; Wilson, M.; Chapman, B.; Hocking, A. D. Evaluation of the Efficacy of Four Weak Acids as Antifungal Preservatives in Low-Acid Intermediate Moisture Model Food Systems. Food Microbiol. 2010, 27 (1), 33–36. View Source
